2,2'-Biquinazoline
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Overview
Description
2,2’-Biquinazoline is an aromatic biheterocyclic compound consisting of two quinazoline units connected at the 2-position. This compound is known for its planar conformation in the solid state, which minimizes dipole moments and maximizes conjugation between the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biquinazoline typically involves multi-step reactions. One common method starts with 2-aminobenzylamine, which undergoes a series of reactions involving chloroform, polymer-supported bi-metallic platinum/iridium alloyed nanoclusters, and hydrogen chloride in ethyl acetate . Another method involves the use of titanium tetrachloride and samarium powder in anhydrous tetrahydrofuran under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2,2’-Biquinazoline are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,2’-diones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Quinazoline-2,2’-diones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
2,2’-Biquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Biquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2,2’-Biquinazoline can be compared with other similar biheterocyclic compounds:
- 2,2’-Biquinoxaline
- 2,2’-Bibenzoxazole
- 2,2’-Bibenzothiazole
- 3,3’-Biquinoline
Uniqueness: What sets 2,2’-Biquinazoline apart is its planar conformation in the solid state, which enhances conjugation and stability . This property makes it particularly useful in applications requiring stable and highly conjugated systems.
Properties
CAS No. |
735-72-8 |
---|---|
Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-quinazolin-2-ylquinazoline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |
InChI Key |
NHEHHNKXNRMJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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